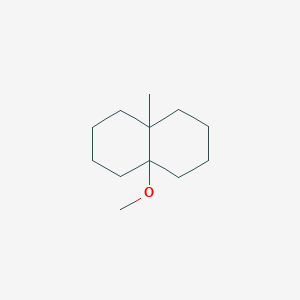
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-
Overview
Description
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C8H25NOSi3 and a molecular weight of 235.55 g/mol . It is also known by other names such as 1,1,1,3,3,5,5,5-Octamethyl-2-oxa-4-azapentasilane . This compound is characterized by its unique structure, which includes both silicon and nitrogen atoms, making it a valuable compound in various chemical applications.
Preparation Methods
The synthesis of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- typically involves the reaction of trimethylsilylamine with chlorosilanes under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form new silicon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various siloxane and amine derivatives.
Scientific Research Applications
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- involves its ability to form stable silicon-nitrogen bonds. These bonds are crucial in various chemical reactions and applications, providing stability and reactivity to the compound. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other silicon-containing compounds and biomolecules.
Comparison with Similar Compounds
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- can be compared with other similar compounds such as:
Hexamethyldisilazane: Another silicon-nitrogen compound used in similar applications but with different reactivity and stability profiles.
Trimethylsilyl chloride: A precursor in the synthesis of various organosilicon compounds, with different chemical properties and applications.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy, with distinct structural and functional characteristics.
The uniqueness of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- lies in its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H25NOSi3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFHHMCHPPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)












